molecular formula C16H17FN2O2 B5371825 N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B5371825
M. Wt: 288.32 g/mol
InChI Key: GVFZGQHHJKCGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)urea, commonly known as EFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFU belongs to the class of urea derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of EFU is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation. EFU has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
EFU has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. EFU has also been shown to reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

EFU has several advantages for use in lab experiments, including its relatively simple synthesis and low toxicity. However, its potency and selectivity for specific targets may vary depending on the cell type and experimental conditions used. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on EFU, including:
1. Further studies on its mechanism of action and potential targets for cancer and inflammation treatment.
2. Development of EFU derivatives with improved potency and selectivity.
3. Evaluation of EFU in preclinical and clinical trials for its potential therapeutic applications.
4. Investigation of EFU's potential as a drug delivery system for targeted cancer therapy.
5. Studies on the pharmacokinetics and pharmacodynamics of EFU in vivo.
In conclusion, EFU is a promising compound with potential therapeutic applications in cancer and inflammation treatment. Further research is needed to fully understand its mechanism of action and potential as a drug candidate.

Synthesis Methods

EFU can be synthesized using various methods, including the reaction of 4-fluorobenzylamine with 2-ethoxyphenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography.

Scientific Research Applications

EFU has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. EFU has also been demonstrated to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-21-15-6-4-3-5-14(15)19-16(20)18-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFZGQHHJKCGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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